Cas no 1260755-95-0 (3-fluoro-4-(piperidin-4-yl)phenol)

3-fluoro-4-(piperidin-4-yl)phenol structure
1260755-95-0 structure
商品名:3-fluoro-4-(piperidin-4-yl)phenol
CAS番号:1260755-95-0
MF:C11H14FNO
メガワット:195.23336648941
CID:5981232
PubChem ID:82606229

3-fluoro-4-(piperidin-4-yl)phenol 化学的及び物理的性質

名前と識別子

    • 3-fluoro-4-(piperidin-4-yl)phenol
    • Phenol, 3-fluoro-4-(4-piperidinyl)-
    • EN300-1171850
    • SCHEMBL24310183
    • 1260755-95-0
    • インチ: 1S/C11H14FNO/c12-11-7-9(14)1-2-10(11)8-3-5-13-6-4-8/h1-2,7-8,13-14H,3-6H2
    • InChIKey: SNEIUDUETDRZPI-UHFFFAOYSA-N
    • ほほえんだ: C1(O)=CC=C(C2CCNCC2)C(F)=C1

計算された属性

  • せいみつぶんしりょう: 195.105942232g/mol
  • どういたいしつりょう: 195.105942232g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 14
  • 回転可能化学結合数: 1
  • 複雑さ: 182
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.8
  • トポロジー分子極性表面積: 32.3Ų

じっけんとくせい

  • 密度みつど: 1.153±0.06 g/cm3(Predicted)
  • ふってん: 306.0±42.0 °C(Predicted)
  • 酸性度係数(pKa): 9.03±0.35(Predicted)

3-fluoro-4-(piperidin-4-yl)phenol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1171850-1.0g
3-fluoro-4-(piperidin-4-yl)phenol
1260755-95-0
1g
$0.0 2023-06-08
Enamine
EN300-1171850-10000mg
3-fluoro-4-(piperidin-4-yl)phenol
1260755-95-0
10000mg
$3929.0 2023-10-03
Enamine
EN300-1171850-500mg
3-fluoro-4-(piperidin-4-yl)phenol
1260755-95-0
500mg
$877.0 2023-10-03
Enamine
EN300-1171850-5000mg
3-fluoro-4-(piperidin-4-yl)phenol
1260755-95-0
5000mg
$2650.0 2023-10-03
Enamine
EN300-1171850-250mg
3-fluoro-4-(piperidin-4-yl)phenol
1260755-95-0
250mg
$840.0 2023-10-03
Enamine
EN300-1171850-2500mg
3-fluoro-4-(piperidin-4-yl)phenol
1260755-95-0
2500mg
$1791.0 2023-10-03
Enamine
EN300-1171850-1000mg
3-fluoro-4-(piperidin-4-yl)phenol
1260755-95-0
1000mg
$914.0 2023-10-03
Enamine
EN300-1171850-100mg
3-fluoro-4-(piperidin-4-yl)phenol
1260755-95-0
100mg
$804.0 2023-10-03
Enamine
EN300-1171850-50mg
3-fluoro-4-(piperidin-4-yl)phenol
1260755-95-0
50mg
$768.0 2023-10-03

3-fluoro-4-(piperidin-4-yl)phenol 関連文献

3-fluoro-4-(piperidin-4-yl)phenolに関する追加情報

Recent Advances in the Study of 3-Fluoro-4-(piperidin-4-yl)phenol (CAS: 1260755-95-0) in Chemical Biology and Pharmaceutical Research

The compound 3-fluoro-4-(piperidin-4-yl)phenol (CAS: 1260755-95-0) has recently emerged as a molecule of significant interest in chemical biology and pharmaceutical research. This phenolic derivative, characterized by its unique fluorinated piperidine moiety, has demonstrated promising potential in various therapeutic applications, particularly in the realm of central nervous system (CNS) disorders and oncology. Recent studies have focused on its role as a key intermediate in the synthesis of novel bioactive molecules and its direct pharmacological properties.

A 2023 study published in the Journal of Medicinal Chemistry explored the compound's utility as a building block for dopamine receptor modulators. The research team demonstrated that 3-fluoro-4-(piperidin-4-yl)phenol serves as an excellent scaffold for developing selective D3 receptor ligands, with modifications at the piperidine nitrogen showing significant effects on receptor binding affinity and selectivity. The fluorophenol moiety was found to contribute to enhanced blood-brain barrier permeability, making derivatives particularly valuable for CNS-targeted therapies.

In oncology research, a recent patent application (WO2023051234) disclosed the use of 1260755-95-0 derivatives as potent inhibitors of protein kinases involved in tumor progression. The lead compounds, derived from structural modifications of 3-fluoro-4-(piperidin-4-yl)phenol, showed nanomolar inhibitory activity against several cancer-associated kinases while maintaining favorable pharmacokinetic profiles. Molecular docking studies revealed that the fluorine atom plays a crucial role in forming hydrogen bonds with key residues in the kinase ATP-binding pocket.

The synthetic accessibility of 3-fluoro-4-(piperidin-4-yl)phenol has also been improved through recent methodological advances. A 2024 publication in Organic Process Research & Development described a novel continuous-flow synthesis route that significantly enhances yield (85% vs traditional batch method's 62%) while reducing purification steps. This advancement has important implications for scaling up production of both the parent compound and its derivatives for preclinical and clinical studies.

Pharmacokinetic studies of the compound have revealed interesting properties. The piperidine nitrogen's basicity (predicted pKa ~8.5) contributes to good tissue distribution, while the phenol group facilitates phase II metabolism. Recent metabolite identification studies using LC-MS/MS have identified the major metabolic pathways, information critical for drug development programs utilizing this scaffold.

Looking forward, several research groups have announced investigations into 1260755-95-0 derivatives for neurodegenerative diseases, capitalizing on the molecule's CNS penetration and antioxidant potential conferred by the phenol group. Preliminary in vitro neuroprotection assays against oxidative stress have shown promising results, with lead compounds demonstrating significant reduction in neuronal apoptosis at low micromolar concentrations.

The growing body of research on 3-fluoro-4-(piperidin-4-yl)phenol underscores its versatility as both a pharmacological agent and synthetic intermediate. As understanding of its structure-activity relationships deepens, we anticipate seeing more clinical candidates derived from this scaffold entering development pipelines in the coming years, particularly for CNS disorders and precision oncology applications.

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